

"N-(4-Formyl-1,3-thiazol-2-YL)acetamide literature review"

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Compound of Interest

Compound Name: *N-(4-Formyl-1,3-thiazol-2-YL)acetamide*

Cat. No.: *B102044*

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Literature Review: N-(4-Formyl-1,3-thiazol-2-YL)acetamide

A comprehensive review of available scientific literature reveals a notable scarcity of specific research dedicated to the synthesis, biological activity, and mechanism of action of **N-(4-Formyl-1,3-thiazol-2-YL)acetamide** (CAS Number: 16444-13-6). While the thiazole scaffold is a cornerstone in medicinal chemistry, featuring in numerous approved drugs and bioactive molecules, this particular derivative appears to be largely unexplored in published studies. This technical guide will summarize the available information for the target compound and, in light of the limited specific data, will provide a broader context based on related thiazole derivatives to offer potential avenues for future research.

Physicochemical Properties

Basic chemical information for **N-(4-Formyl-1,3-thiazol-2-YL)acetamide** has been compiled from various chemical supplier databases.

Property	Value	Source
CAS Number	16444-13-6	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ O ₂ S	[1] [2]
Molecular Weight	170.19 g/mol	[1] [2]
Canonical SMILES	CC(=O)NC1=NC(=CS1)C=O	[3] [4]
InChI	InChI=1S/C6H6N2O2S/c1-3(9)8-6-7-4(2-10)5-11-6/h2,5H,1H3,(H,8,9)	[5]

Synthesis

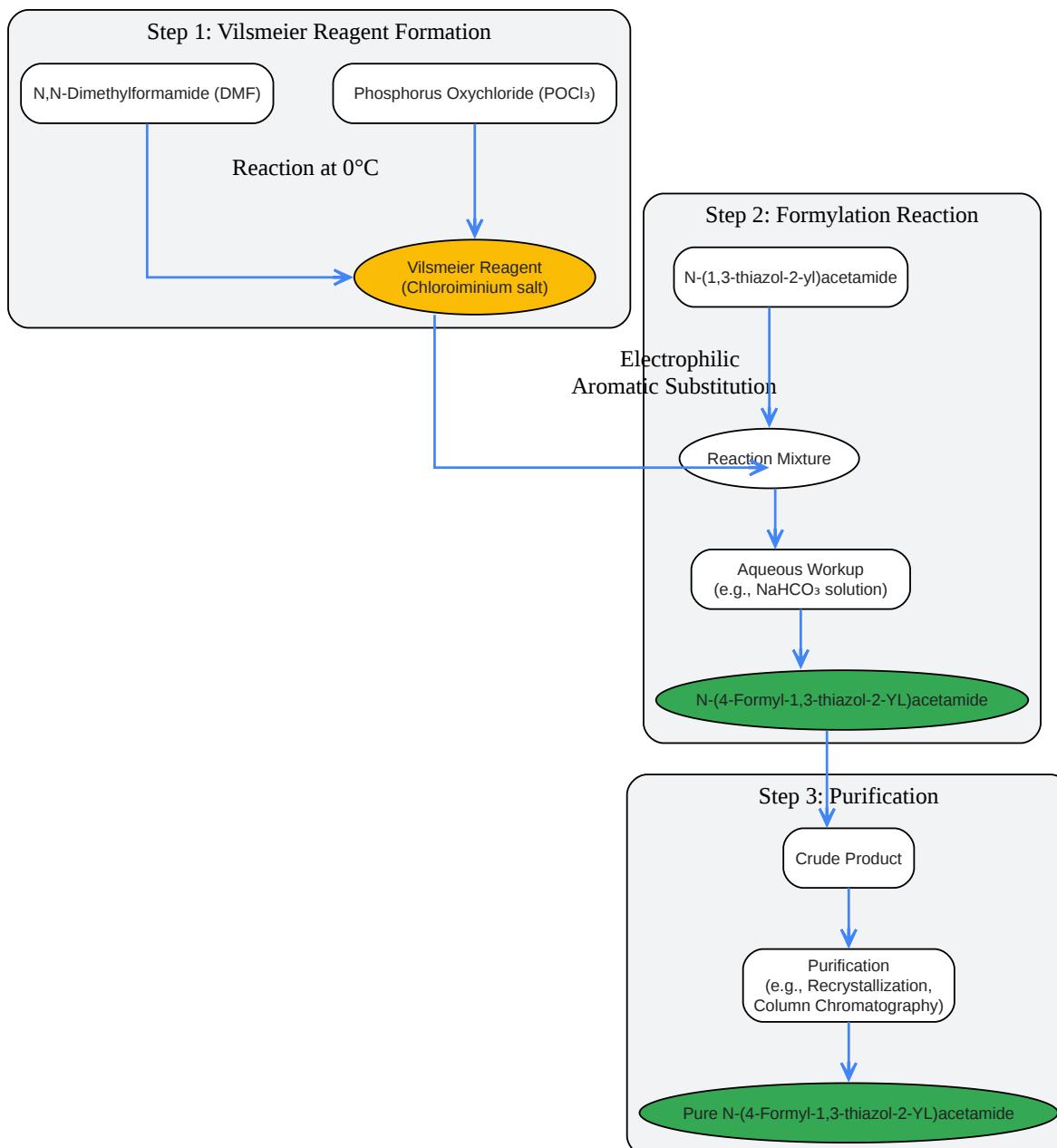
No detailed, peer-reviewed experimental protocols for the direct synthesis of **N-(4-Formyl-1,3-thiazol-2-YL)acetamide** were identified in the extensive literature search. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic strategy can be proposed.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A potential and widely used method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[\[6\]](#)[\[7\]](#)[\[8\]](#) This reaction typically employs a Vilsmeier reagent, generated *in situ* from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

The proposed synthesis would involve the formylation of the precursor, N-(1,3-thiazol-2-yl)acetamide. The thiazole ring is an electron-rich heterocycle, and the acetamido group at the 2-position is an activating group, which should direct the electrophilic substitution to the C4 or C5 position. Steric hindrance might favor formylation at the C4 position.

Below is a diagram illustrating the proposed experimental workflow for this synthesis.

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Caption: Proposed workflow for the synthesis of **N-(4-Formyl-1,3-thiazol-2-YL)acetamide**.

General Experimental Protocol (Hypothetical)

Materials:

- N-(1,3-thiazol-2-yl)acetamide
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- **Vilsmeier Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool DMF in an ice-salt bath to 0°C. Add POCl_3 dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the resulting mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve N-(1,3-thiazol-2-yl)acetamide in an anhydrous solvent (e.g., DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-60°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir until the evolution of gas ceases. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

- Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude **N-(4-Formyl-1,3-thiazol-2-YL)acetamide** can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and solvent, would require optimization.

Biological Activity and Signaling Pathways

The literature search did not yield any specific studies on the biological activity or mechanism of action of **N-(4-Formyl-1,3-thiazol-2-YL)acetamide**. While numerous thiazole derivatives have been investigated for a wide range of pharmacological effects, including as anticancer, antimicrobial, and anti-inflammatory agents, no such data is available for this particular compound.^[9]

The presence of the formyl group, a reactive aldehyde, suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules, such as Schiff bases, hydrazones, or other derivatives, which may possess interesting biological properties.

Given the lack of specific data, it is not possible to create diagrams for any signaling pathways involving **N-(4-Formyl-1,3-thiazol-2-YL)acetamide**.

Conclusion and Future Directions

In conclusion, **N-(4-Formyl-1,3-thiazol-2-YL)acetamide** is a chemical entity for which basic physicochemical data is available, but detailed scientific investigation into its synthesis and biological properties is currently lacking in the public domain. The proposed synthesis via the Vilsmeier-Haack reaction provides a logical starting point for its preparation in the laboratory.

Future research efforts could focus on:

- Optimized Synthesis: Developing and validating a robust and high-yielding synthetic protocol for **N-(4-Formyl-1,3-thiazol-2-YL)acetamide**.

- Biological Screening: Evaluating the compound against a panel of biological targets to identify any potential therapeutic activities (e.g., anticancer, antimicrobial, enzyme inhibition).
- Derivative Synthesis: Utilizing the reactive formyl group to synthesize a library of derivatives and assessing their structure-activity relationships.

Such studies would be essential to elucidate the potential of **N-(4-Formyl-1,3-thiazol-2-YL)acetamide** and its derivatives as new leads in drug discovery and development.

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